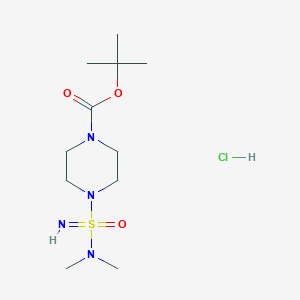

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride: is a chemical compound that features a tert-butyl group attached to a piperazine ring, which is further substituted with a dimethylaminosulfonimidoyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the piperazine core. The tert-butyl group is then introduced through a tert-butylation reaction, and the dimethylaminosulfonimidoyl group is added through a sulfonimidoylation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoximines and sulfonamides.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted piperazines and related compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exhibit antimicrobial properties. For example, derivatives of piperazine have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The sulfonimidoyl group enhances the compound's interaction with bacterial targets, making it a candidate for further development in antibiotic therapies.

Anticancer Research

The incorporation of piperazine structures in drug design has been linked to anticancer activities. Studies have demonstrated that piperazine derivatives can interfere with tubulin dynamics, leading to apoptosis in cancer cells . The specific compound under discussion may offer similar benefits due to its structural features, warranting investigation into its potential as an antineoplastic agent.

Neuropharmacological Effects

Compounds containing piperazine moieties are also explored for their neuropharmacological properties. Research has shown that certain piperazine derivatives can act as serotonin receptor modulators, which may have implications for treating mood disorders and anxiety . The dimethylaminosulfonimidoyl substitution could enhance receptor affinity and selectivity.

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of piperazine derivatives.

- Method : Tested against various strains of bacteria.

- Results : Compounds showed significant inhibition of growth in MRSA strains, suggesting potential for development as new antibiotics.

-

Anticancer Activity Assessment

- Objective : To assess the effects of piperazine-based compounds on cancer cell lines.

- Method : Cell viability assays were conducted on different cancer cell lines.

- Results : Certain derivatives exhibited over 70% reduction in cell viability, indicating promising anticancer properties.

-

Neuropharmacological Investigation

- Objective : To explore the serotonin receptor modulation by piperazine derivatives.

- Method : Binding affinity studies using radiolabeled ligands.

- Results : Enhanced binding affinity was observed, supporting further investigation into therapeutic applications for mood disorders.

Wirkmechanismus

The mechanism by which Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group, in particular, plays a crucial role in its biological activity, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;free base

Uniqueness: The presence of the tert-butyl group and the specific substitution pattern on the piperazine ring make this compound unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity.

Biologische Aktivität

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

- CAS Number : 57260-71-6

This compound features a piperazine core, which is known for its diverse pharmacological properties, including activity against various pathogens.

Antibacterial Activity

Research indicates that tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exhibits notable antibacterial properties, particularly against Gram-positive bacteria. A study reported that derivatives of piperazine compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | High | |

| Enterococcus faecalis | Moderate | |

| Streptococcus pneumoniae | Moderate |

The exact mechanism by which tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The piperazine moiety is known to disrupt membrane integrity, leading to increased permeability and eventual cell lysis .

Case Studies and Research Findings

-

Study on MRSA Inhibition :

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives, including tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate. The compound was evaluated for its ability to inhibit MRSA growth, showing promising results that warrant further investigation into its clinical applications .

- Structure-Activity Relationship (SAR) Analysis :

- In Vivo Studies :

Eigenschaften

IUPAC Name |

tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O3S.ClH/c1-11(2,3)18-10(16)14-6-8-15(9-7-14)19(12,17)13(4)5;/h12H,6-9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEAGMBXTNZZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.